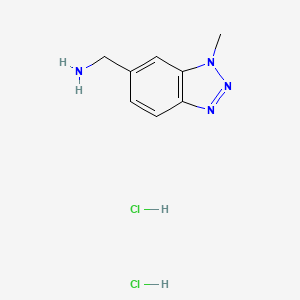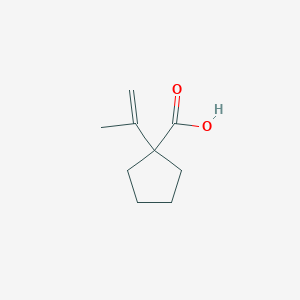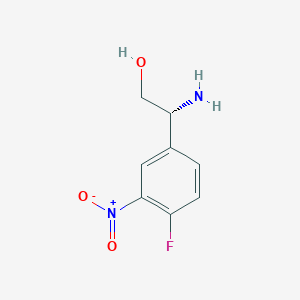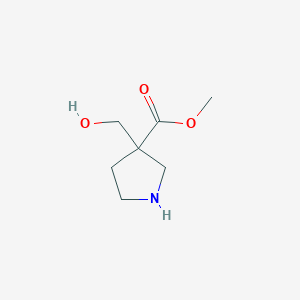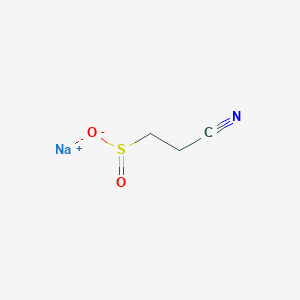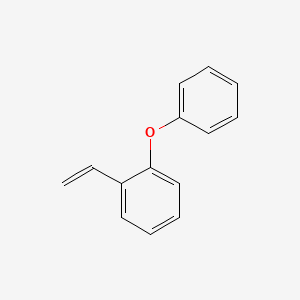![molecular formula C12H21NO B13596953 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[221]heptan-2-ylmethyl)pyrrolidin-3-ol is a complex organic compound characterized by a bicyclic structure fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps involve functional group transformations to introduce the pyrrolidine ring and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic structure but lacks the pyrrolidine ring.
Pyrrolidin-3-ol: Contains the pyrrolidine ring but lacks the bicyclic structure.
Camphene hydrate: Another bicyclic compound with different functional groups.
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol is unique due to its combination of a bicyclic structure and a pyrrolidine ring, which imparts distinct chemical properties and potential applications. This dual structural feature sets it apart from other similar compounds, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H21NO/c14-12(3-4-13-8-12)7-11-6-9-1-2-10(11)5-9/h9-11,13-14H,1-8H2 |
InChI Key |
UZACGZWDAMRXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC3(CCNC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)


![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)

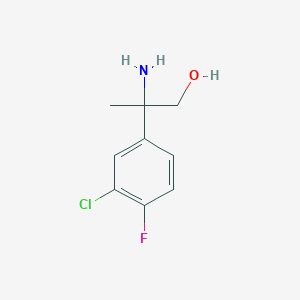

![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
